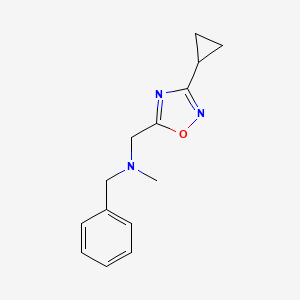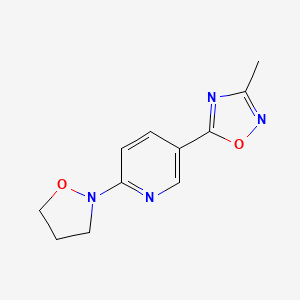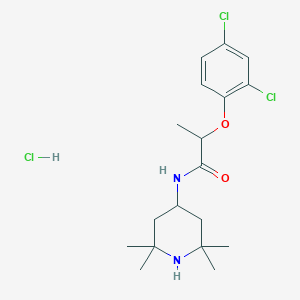![molecular formula C18H14BNO2 B4929402 3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide, commonly known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a rigid structure and a high quantum yield, making it an ideal candidate for various applications, including imaging and sensing.
Mecanismo De Acción
The mechanism of action of BODIPY involves the absorption of light by the dye, which causes the excitation of electrons to a higher energy state. The excited electrons then emit light at a lower energy state, resulting in fluorescence. The fluorescence intensity of BODIPY is dependent on the environment surrounding the dye, making it an ideal probe for sensing applications.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal candidate for biological applications. BODIPY has been used to label proteins and nucleic acids for imaging and detection purposes without affecting their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BODIPY is its high quantum yield, which results in a strong fluorescent signal. BODIPY is also highly photostable, allowing for prolonged imaging and detection. However, one limitation of BODIPY is its sensitivity to pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are many potential future directions for BODIPY research. One direction is the development of new synthetic methods to incorporate different functional groups into the dye, allowing for further customization for specific applications. Another direction is the use of BODIPY in combination with other imaging techniques, such as super-resolution microscopy, to improve imaging resolution. Additionally, the development of BODIPY-based biosensors for in vivo applications is an area of active research.
Métodos De Síntesis
The synthesis of BODIPY involves the reaction of an aldehyde with a boronic acid in the presence of a catalyst. The resulting intermediate is then treated with a pyridine derivative to form the final product. The synthesis of BODIPY can be modified to incorporate different functional groups, allowing for the customization of the dye for specific applications.
Aplicaciones Científicas De Investigación
BODIPY has been extensively used in scientific research due to its fluorescent properties. It has been used as a probe for detecting various analytes, including metal ions, proteins, and nucleic acids. BODIPY has also been used in imaging applications, such as fluorescence microscopy and flow cytometry, to visualize cellular structures and processes.
Propiedades
IUPAC Name |
9,9-diphenyl-8-oxa-1-azonia-9-boranuidabicyclo[4.3.0]nona-1,3,5-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-18-17-13-7-8-14-20(17)19(22-18,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWCIWYSSCVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2C(=O)O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
